3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a thiourea derivative, followed by oxidation to form the desired thiazine oxide. The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of green synthesis methods, which minimize the use of hazardous reagents and solvents, is also gaining popularity in the industrial production of thiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine oxide back to its corresponding thiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can regenerate the parent thiazine compound .
Scientific Research Applications
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for nerve signal transmission. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Comparison with Similar Compounds
3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide can be compared with other thiazine derivatives, such as:
2H-Benzo[b][1,4]thiazine-3(4H)-one: Known for its acetylcholinesterase inhibitory activity.
1,3-Thiazine Derivatives: These compounds exhibit a wide range of biological activities, including antibacterial and anticancer properties.
Imidazo[2,1-b][1,3]thiazines: These compounds are studied for their potential as antituberculosis agents and electroluminescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazine derivatives.
Properties
Molecular Formula |
C11H21NOS |
---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
3-ethyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]thiazine 1-oxide |
InChI |
InChI=1S/C11H21NOS/c1-3-9-7-14(13)11-6-8(2)4-5-10(11)12-9/h8-12H,3-7H2,1-2H3 |
InChI Key |
ZMZFJYVAVJKLOM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CS(=O)C2CC(CCC2N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.